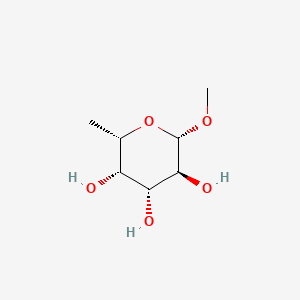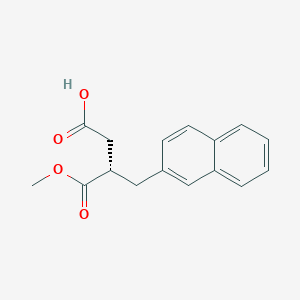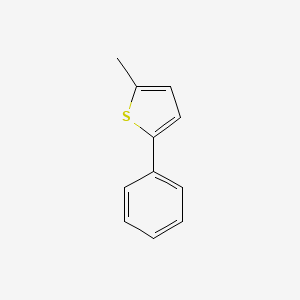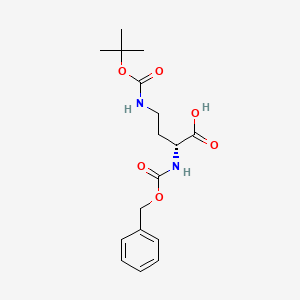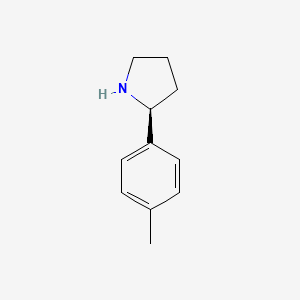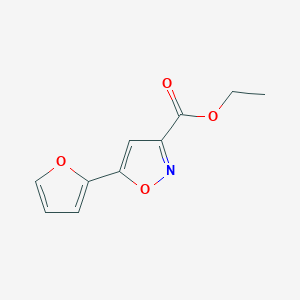
vinylméthylbis(méthyléthylcétoximino)silane
Vue d'ensemble
Description
2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- is a chemical compound . It contains a total of 38 atoms; 22 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of 2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- contains a total of 37 bonds; 15 non-H bonds, 3 multiple bonds, 7 rotatable bonds, and 3 double bonds .Applications De Recherche Scientifique
Promotion de l'adhésion
Le vinylméthylbis(méthyléthylcétoximino)silane sert de promoteur d'adhésion dans les revêtements et les formulations adhésives. Il améliore la liaison entre des matériaux différents, tels que les polymères et les métaux, en modifiant les énergies de surface et en fournissant un pont chimique qui améliore l'adhésion au niveau moléculaire .
Agent de réticulation
Ce composé agit comme un agent de réticulation dans les caoutchoucs de silicone et autres élastomères. Il introduit des réticulations entre les chaînes de polymères, ce qui se traduit par une amélioration des propriétés mécaniques telles que l'élasticité, la résistance à la traction et la résistance aux solvants et à la chaleur .
Inhibition de la corrosion
Dans les procédés de traitement des métaux, le this compound peut être utilisé comme inhibiteur de corrosion. Il forme une couche protectrice sur les surfaces métalliques, les protégeant des environnements corrosifs et prolongeant la durée de vie des composants métalliques .
Modification de surface
Le composé est utilisé pour la modification de surface des charges et des pigments utilisés dans les composites et les peintures. Il modifie les caractéristiques de surface, telles que l'hydrophobie, ce qui peut conduire à une meilleure dispersion et une meilleure compatibilité avec le matériau de la matrice .
Immobilisation de catalyseur
En catalyse, le this compound est utilisé pour immobiliser des catalyseurs sur divers supports. Cette immobilisation permet une séparation plus facile du catalyseur du mélange réactionnel et peut améliorer la stabilité et la réutilisabilité du catalyseur .
Liaison de biomatériaux
Il a des applications dans la liaison de biomatériaux pour la recherche médicale, comme dans les biosenseurs et les systèmes d'administration de médicaments. Le composé peut être utilisé pour fixer des biomolécules à des surfaces, conservant ainsi leur activité biologique tout en les immobilisant à des fins analytiques ou thérapeutiques .
Amélioration des propriétés électriques
Ce silane est utilisé pour améliorer les propriétés électriques des matériaux, telles que la rigidité diélectrique et la résistance à l'isolement. Il est particulièrement utile dans l'industrie électronique pour les enrobages et les mastics .
Maximisation de la résistance des composites
Enfin, le this compound est utilisé pour maximiser la résistance des matériaux composites. En améliorant la liaison interfaciale entre la charge et la matrice, il contribue à la résistance et à la durabilité globales de la structure composite .
Safety and Hazards
According to the Safety Data Sheet, 2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- is a combustible liquid and is harmful if swallowed . It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance. It should be kept away from heat, open flames, and sparks .
Mécanisme D'action
Target of Action
Vinylmethylbis(methylethylketoximino)silane is primarily used as a chemical intermediate . It is widely used in the chemical industry, mainly as an additive for special coatings, adhesives, and sealants . The primary targets of this compound are therefore the substances it is mixed with or applied to, such as various surfaces requiring coating or sealing .
Mode of Action
The mode of action of vinylmethylbis(methylethylketoximino)silane involves its interaction with other substances in the creation of special coatings, adhesives, and sealants . It can participate in polymerization reactions to prepare gas permeation films and coatings . The exact nature of these interactions and the resulting changes would depend on the specific substances it is combined with and the conditions under which the reactions take place.
Biochemical Pathways
As an organosilane compound , vinylmethylbis(methylethylketoximino)silane is involved in various chemical reactions, particularly polymerization . The affected pathways and their downstream effects would be specific to the particular application and the substances it is combined with.
Result of Action
The result of the action of vinylmethylbis(methylethylketoximino)silane is the creation of special coatings, adhesives, and sealants . These products have various applications in the chemical industry. The molecular and cellular effects of this compound’s action would be specific to the substances it is combined with and the conditions of the reaction.
Action Environment
The action, efficacy, and stability of vinylmethylbis(methylethylketoximino)silane can be influenced by various environmental factors. These may include the temperature and pressure of the reaction environment, the presence of other substances, and the specific conditions of the application. For instance, safety data indicates that this compound should be kept away from heat, open flames, and sparks .
Analyse Biochimique
Biochemical Properties
Vinylmethylbis(methylethylketoximino)silane plays a significant role in biochemical reactions, particularly in the formation of oximes. It interacts with various enzymes and proteins, facilitating the formation of oxime derivatives. These interactions are crucial for analytical applications in chemistry, such as high-resolution gas chromatography experiments. The compound’s ability to form stable oxime derivatives makes it valuable in biochemical analysis and research.
Cellular Effects
Vinylmethylbis(methylethylketoximino)silane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by modulating enzyme activity and altering gene expression patterns. These changes can impact cellular metabolism, leading to variations in metabolic flux and metabolite levels. The compound’s effects on cell signaling pathways are particularly noteworthy, as they can influence cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of vinylmethylbis(methylethylketoximino)silane involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. Its ability to form stable oxime derivatives allows it to interact with various biomolecules, influencing their activity and function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vinylmethylbis(methylethylketoximino)silane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo are necessary to understand the compound’s temporal effects fully.
Dosage Effects in Animal Models
The effects of vinylmethylbis(methylethylketoximino)silane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and alterations in gene expression . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
Vinylmethylbis(methylethylketoximino)silane is involved in several metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in oxime formation is particularly significant, as it can impact various biochemical processes and pathways.
Transport and Distribution
Within cells and tissues, vinylmethylbis(methylethylketoximino)silane is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and industrial applications.
Subcellular Localization
Vinylmethylbis(methylethylketoximino)silane’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
Propriétés
IUPAC Name |
N-[(butan-2-ylideneamino)oxy-ethenyl-methylsilyl]oxybutan-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2Si/c1-7-10(4)12-14-16(6,9-3)15-13-11(5)8-2/h9H,3,7-8H2,1-2,4-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTJPBFJJAVFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO[Si](C)(C=C)ON=C(C)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72721-10-9 | |
| Record name | Methylvinyldi(methylethylketoxime)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72721-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



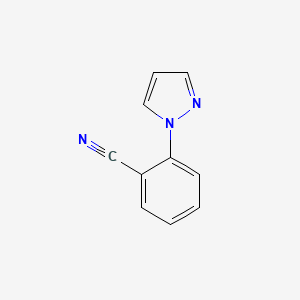
![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)
